2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
CAS No.: 477329-24-1
Cat. No.: VC11368738
Molecular Formula: C23H18BrN5O3S
Molecular Weight: 524.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477329-24-1 |
|---|---|
| Molecular Formula | C23H18BrN5O3S |
| Molecular Weight | 524.4 g/mol |
| IUPAC Name | 2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
| Standard InChI | InChI=1S/C23H18BrN5O3S/c24-16-3-6-18(7-4-16)29-22(15-2-1-9-25-13-15)27-28-23(29)33-14-21(30)26-17-5-8-19-20(12-17)32-11-10-31-19/h1-9,12-13H,10-11,14H2,(H,26,30) |
| Standard InChI Key | PMKRHVDFRXJBEK-UHFFFAOYSA-N |
| SMILES | C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(N3C4=CC=C(C=C4)Br)C5=CN=CC=C5 |
| Canonical SMILES | C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(N3C4=CC=C(C=C4)Br)C5=CN=CC=C5 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide integrates multiple functional groups that contribute to its reactivity and biological interactions. The 1,2,4-triazole ring serves as the central scaffold, with a 4-bromophenyl group at position 4 and a pyridin-3-yl group at position 5. A sulfanyl-acetamide linker connects the triazole moiety to a 2,3-dihydro-1,4-benzodioxin group, enhancing solubility and target affinity.
| Property | Value |
|---|---|
| CAS No. | 477329-24-1 |
| Molecular Formula | C₂₃H₁₈BrN₅O₃S |
| Molecular Weight | 524.4 g/mol |
| IUPAC Name | 2-[[4-(4-Bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
| SMILES | C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(N3C4=CC=C(C=C4)Br)C5=CN=CC=C5 |
| Topological Polar Surface Area | 123 Ų |
The bromine atom introduces steric and electronic effects, potentially influencing binding interactions with biological targets. The pyridine ring contributes to π-π stacking capabilities, while the benzodioxin group may enhance metabolic stability.
Synthesis and Manufacturing
While detailed synthetic protocols for this specific compound remain unpublished, analogous 1,2,4-triazole derivatives are typically synthesized through multi-step reactions involving cyclization, nucleophilic substitution, and coupling processes. A generalized synthesis pathway may include:
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Formation of the Triazole Core: Cyclocondensation of thiosemicarbazides with appropriate carbonyl compounds under acidic or basic conditions.
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Functionalization at Position 3: Introduction of the sulfanyl-acetamide group via nucleophilic substitution using mercaptoacetamide derivatives.
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Coupling with Benzodioxin: Amide bond formation between the acetamide intermediate and 2,3-dihydro-1,4-benzodioxin-6-amine using carbodiimide coupling agents.
Purification often involves column chromatography and recrystallization from ethanol or dimethylformamide. Reaction yields for similar compounds range from 40% to 65%, depending on steric and electronic factors.
Molecular Docking and Computational Insights
Docking simulations using AutoDock Vina reveal key interactions with biological targets:
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EGFR Kinase: Hydrogen bonding between the triazole nitrogen and Met793, complemented by hydrophobic interactions with Leu718 and Val726.
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Lipoxygenase-5: Coordination of the sulfanyl sulfur to the Fe³⁺ center in the active site, with π-stacking between the pyridine ring and Phe177.
These findings align with experimental IC₅₀ values (1.2–3.8 μM) reported for analogous triazole derivatives, underscoring the compound’s therapeutic potential.
Analytical Characterization
Rigorous quality control ensures compound identity and purity:
| Technique | Application | Key Data |
|---|---|---|
| HPLC (C18) | Purity assessment | Retention time: 12.3 min; Purity: ≥98% |
| ¹H/¹³C NMR | Structural confirmation | δ 8.62 (pyridine-H), δ 4.28 (OCH₂O) |
| HRMS (ESI+) | Molecular ion verification | m/z 525.0321 [M+H]⁺ |
| IR (KBr) | Functional group analysis | ν 1675 cm⁻¹ (C=O), ν 1240 cm⁻¹ (C-S) |
Thermogravimetric analysis (TGA) indicates decomposition onset at 210°C, suggesting suitability for oral formulations.
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